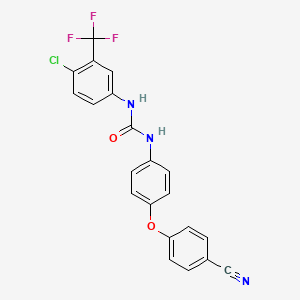

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZDXDXIQZKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313019-65-6 | |

| Record name | 1313019-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, a multi-kinase inhibitor better known as Sorafenib (marketed as Nexavar®). Sorafenib is a critical therapeutic agent in the treatment of several advanced-stage cancers. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile. Furthermore, it provides detailed protocols for key in vitro and in vivo experiments to facilitate further research and development in the field of oncology.

Introduction

This compound, or Sorafenib, is an oral multi-kinase inhibitor that targets key pathways in tumor cell proliferation and angiogenesis. Initially developed by Bayer and Onyx Pharmaceuticals under the experimental code BAY 43-9006, Sorafenib has become a standard-of-care for several malignancies.[1][2] Its primary therapeutic indications include unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma (RCC), and radioactive iodine-refractory differentiated thyroid carcinoma (DTC).[3][4]

Mechanism of Action

Sorafenib exerts its anti-tumor effects through a dual mechanism: inhibiting tumor cell proliferation and reducing angiogenesis.[3][5] This is achieved by targeting multiple serine/threonine and receptor tyrosine kinases.

2.1. Inhibition of Tumor Cell Proliferation:

Sorafenib potently inhibits the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is crucial for regulating cell division and survival.[2] It targets both Raf-1 (C-Raf) and wild-type B-Raf, as well as the oncogenic V600E mutant B-Raf.[1][6]

2.2. Inhibition of Angiogenesis:

The drug also targets several receptor tyrosine kinases involved in tumor neovascularization and progression, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[3][5] By blocking these receptors, Sorafenib impedes the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth.[5]

Other kinases inhibited by Sorafenib include c-KIT, FMS-like tyrosine kinase 3 (FLT-3), and RET, which are implicated in various hematological and solid tumors.[3][7]

Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by Sorafenib.

Pharmacological Data

3.1. In Vitro Kinase Inhibitory Activity

Sorafenib has been shown to inhibit a range of kinases with varying potencies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Raf-1 | 6[1][3] |

| B-Raf (wild-type) | 22[1][3] |

| B-Raf (V599E mutant) | 38[1] |

| VEGFR-1 | 26[6] |

| VEGFR-2 | 90[1][3] |

| VEGFR-3 | 20[1][3] |

| PDGFR-β | 57[1][3] |

| c-KIT | 68[1][3] |

| FLT-3 | 58[1] |

| RET | 43[6] |

3.2. Pharmacokinetics

The pharmacokinetic profile of Sorafenib in humans is characterized by high inter-patient variability.[8]

| Parameter | Value |

| Bioavailability | 38-49% (relative to oral solution)[9] |

| Time to Peak (Tmax) | 2-12 hours[8] |

| Protein Binding | 99.5%[9] |

| Metabolism | Primarily hepatic via CYP3A4 (oxidation) and UGT1A9 (glucuronidation)[8][10] |

| Elimination Half-life | 20-48 hours[8] |

| Excretion | Feces (77%) and urine (19%)[10] |

Clinical Efficacy

Sorafenib has demonstrated significant clinical benefit in several landmark Phase III trials.

4.1. Hepatocellular Carcinoma (HCC)

| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| SHARP [7][11][12] | Sorafenib | 10.7 months | 5.5 months | 2% |

| Placebo | 7.9 months | 2.8 months | 1% | |

| Asia-Pacific [4][13] | Sorafenib | 6.5 months | 2.8 months | 3.3% |

| Placebo | 4.2 months | 1.4 months | 1.3% |

4.2. Renal Cell Carcinoma (RCC)

| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| TARGET [14] | Sorafenib | 17.8 months | 5.5 months | 10% |

| Placebo | 15.2 months | 2.8 months | 2% |

4.3. Differentiated Thyroid Carcinoma (DTC)

| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| DECISION [5] | Sorafenib | Not Reached | 10.8 months | 12.2% |

| Placebo | Not Reached | 5.8 months | 0.5% |

Safety and Tolerability

Common adverse events associated with Sorafenib treatment include diarrhea, rash, fatigue, and hand-foot skin reaction.[4][11] Most adverse events are mild to moderate in severity and can be managed with dose modifications or supportive care.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Experimental Workflow

6.1. In Vitro Kinase Inhibition Assay (Example: Raf-1)

This protocol describes a method to determine the in vitro inhibitory activity of Sorafenib against Raf-1 kinase.

-

Reagents and Materials:

-

Recombinant human Raf-1 enzyme

-

MEK-1 (substrate)

-

Sorafenib (dissolved in DMSO)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol)

-

[γ-³³P]ATP

-

Phosphocellulose mats

-

1% Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Sorafenib in kinase assay buffer.

-

In a reaction plate, add the Raf-1 enzyme and MEK-1 substrate to each well.

-

Add the diluted Sorafenib or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 32°C for 25 minutes.

-

Stop the reaction and transfer the contents of each well onto a phosphocellulose mat.

-

Wash the mats extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Sorafenib concentration and fitting the data to a sigmoidal dose-response curve.

-

6.2. Cell Proliferation Assay (Example: MTT Assay)

This protocol outlines a method to assess the effect of Sorafenib on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., HepG2 for HCC)

-

Complete cell culture medium

-

Sorafenib (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Sorafenib in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of Sorafenib or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each Sorafenib concentration relative to the vehicle control.

-

Determine the IC50 value as described in the kinase inhibition assay protocol.

-

6.3. In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Sorafenib in a mouse xenograft model.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

Matrigel (optional, to enhance tumor take rate)

-

Sorafenib formulation for oral gavage

-

Vehicle control (e.g., Cremophor EL/ethanol)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[5]

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Sorafenib (e.g., 30-60 mg/kg) or vehicle control to the respective groups daily via oral gavage.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of Sorafenib.

-

Conclusion

This compound (Sorafenib) is a well-established multi-kinase inhibitor with proven efficacy in the treatment of advanced HCC, RCC, and DTC. Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, provides a robust rationale for its clinical use. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of Sorafenib and other multi-kinase inhibitors in oncology.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P -gp inhibition strategy ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00122F [pubs.rsc.org]

- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. raybiotech.com [raybiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Raf 1 assay [biochem2.umin.jp]

- 14. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

CAS Number: 1313019-65-6

Synonyms: SC-1, STAT3-IN-7

Introduction

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It is structurally analogous to Sorafenib, a multi-kinase inhibitor, but notably lacks kinase-inhibitory activity itself. Its primary mechanism of action involves the potent inhibition of STAT3 phosphorylation, a critical step in the activation of this transcription factor, which is constitutively activated in numerous human cancers and plays a pivotal role in tumor cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, relevant experimental protocols, and a plausible synthetic route.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₃ClF₃N₃O₂ |

| Molecular Weight | 431.80 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of the STAT3 signaling pathway. Unlike its analogue Sorafenib, this compound does not directly inhibit protein kinases. Instead, it induces the inactivation of STAT3 through a SHP-1-dependent mechanism.

STAT3 is a transcription factor that, upon activation by phosphorylation at tyrosine 705 (Tyr705), dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation, survival, and angiogenesis. In many cancer cells, STAT3 is constitutively activated, contributing to tumorigenesis.

The mechanism of action of this compound involves the activation of SHP-1 (SH2 domain-containing protein tyrosine phosphatase-1). SHP-1 is a non-receptor protein tyrosine phosphatase that can dephosphorylate and inactivate STAT3. By activating SHP-1, the compound leads to the dephosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation, thereby inhibiting its transcriptional activity. This leads to the downregulation of STAT3 target genes, such as cyclin D1 and survivin, ultimately resulting in the induction of apoptosis in cancer cells.

Quantitative Biological Data

For comparative purposes, other small molecule inhibitors targeting the STAT3 pathway have reported IC₅₀ values. For example, a novel STAT3 inhibitor, STAT3-IN-1, showed IC₅₀ values of 1.82 µM in HT29 cells and 2.14 µM in MDA-MB-231 cells[2]. Another inhibitor, inS3-54, exhibited an IC₅₀ of 13.8 ± 0.4 μM for the inhibition of STAT3 binding to a phosphotyrosine peptide[3]. It is important to note that these values are for different compounds and should be considered for contextual understanding only.

Experimental Protocols

Western Blot for Detecting Phosphorylated STAT3

This protocol is essential for assessing the inhibitory effect of the compound on STAT3 activation.

Materials and Reagents:

-

Cell lines with constitutive STAT3 activation (e.g., MDA-MB-468, DU145, HepG2)

-

This compound

-

Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., Bio-Rad Protein Assay Dye Reagent Concentrate)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies:

-

Phospho-STAT3 (Tyr705) antibody (e.g., Cell Signaling Technology, #9145)

-

Total STAT3 antibody (e.g., Cell Signaling Technology, #9139)

-

Loading control antibody (e.g., β-Actin, Cell Signaling Technology, #4970)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (e.g., SuperSignal West Dura Extended Duration Substrate)

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for the specified duration. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To determine total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

SHP-1 Phosphatase Activity Assay

This assay helps to confirm the compound's mechanism of action by measuring the activity of SHP-1.

Materials and Reagents:

-

Cell lysates treated with the compound

-

Anti-SHP-1 antibody for immunoprecipitation

-

Protein G-Sepharose beads

-

SHP-1 phosphatase assay kit (e.g., RediPlate 96 EnzChek Tyrosine Phosphatase Assay Kit)

-

Immunoprecipitation buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% sodium deoxycholate)

Procedure:

-

Immunoprecipitation of SHP-1:

-

Incubate cell lysates from treated and control cells with an anti-SHP-1 antibody overnight at 4°C.

-

Add Protein G-Sepharose beads and incubate for 3 hours at 4°C with rotation to capture the antibody-protein complex.

-

Wash the beads several times with immunoprecipitation buffer to remove non-specific binding.

-

-

Phosphatase Activity Measurement:

-

Resuspend the immunoprecipitated SHP-1 in the assay buffer provided in the kit.

-

Add the fluorogenic phosphatase substrate to the wells.

-

Incubate at the recommended temperature and for the specified time.

-

Measure the fluorescence using a microplate reader. An increase in fluorescence indicates higher phosphatase activity.

-

Plausible Synthetic Route

The synthesis of N,N'-diaryl ureas such as this compound can be achieved through the reaction of an isocyanate with an amine.

Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate 4-Chloro-3-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Step 2: Synthesis of 4-(4-aminophenoxy)benzonitrile This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-aminophenol and 4-fluorobenzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Urea Formation 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is then reacted with 4-(4-aminophenoxy)benzonitrile in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield the final product, this compound.

Signaling Pathway and Experimental Workflow Diagrams

References

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, widely known as Sorafenib (marketed as Nexavar), is a potent multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] Its therapeutic efficacy stems from a dual mechanism of action: the inhibition of tumor cell proliferation and the suppression of tumor angiogenesis.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Sorafenib's anti-cancer activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Multi-Kinase Inhibition

Sorafenib exerts its anti-neoplastic effects by targeting several key protein kinases involved in oncogenic signaling pathways.[4] Specifically, it inhibits intracellular serine/threonine kinases and cell surface receptor tyrosine kinases.[1][5] This broad-spectrum inhibition disrupts critical cellular processes required for tumor growth and survival.

Inhibition of the RAF/MEK/ERK Signaling Pathway

A primary mode of action for Sorafenib is the inhibition of the RAF/MEK/ERK signaling cascade (also known as the MAPK pathway), which is frequently overactive in many cancers.[6][7] Sorafenib targets both C-RAF and B-RAF kinases, including the oncogenic BRAF V600E mutant.[4][8] By binding to the ATP-binding site of these kinases, Sorafenib prevents their activation and subsequent phosphorylation of MEK, which in turn cannot activate ERK.[7] The inhibition of this pathway leads to a reduction in tumor cell proliferation and an increase in apoptosis.[1][5]

Inhibition of Angiogenesis

Sorafenib also potently inhibits tumor angiogenesis, the process by which tumors develop their own blood supply to sustain their growth.[1][9] This is achieved through the inhibition of several receptor tyrosine kinases, most notably:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): These receptors are crucial for the proliferation and migration of endothelial cells, which form the lining of blood vessels.[1][3][10]

-

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β): This receptor is involved in the recruitment of pericytes, which support and stabilize new blood vessels.[1][5]

By blocking these receptors, Sorafenib effectively curtails the development of a vascular network within the tumor, leading to nutrient deprivation and a reduction in tumor growth.[1][11]

Other Kinase Targets

In addition to the RAF and angiogenesis-related kinases, Sorafenib has been shown to inhibit other kinases implicated in cancer, including c-KIT, FMS-like tyrosine kinase 3 (FLT-3), and RET.[1][4] This broader activity profile may contribute to its efficacy in a variety of tumor types.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of Sorafenib against its various kinase targets has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Kinase Target | IC50 (nM) | Reference |

| Raf-1 (C-RAF) | 6 | [12] |

| B-Raf | 22 | [12] |

| B-Raf (V600E) | 31 | [8][12] |

| VEGFR-2 | 90 | [4][8] |

| VEGFR-3 | 20 | [12] |

| PDGFR-β | 57 | [8] |

| c-Kit | 58 | [8] |

| FLT3 | 58 | [8] |

Experimental Protocols

The determination of Sorafenib's mechanism of action relies on a variety of established experimental methodologies.

In Vitro Kinase Assays

Objective: To quantify the inhibitory activity of Sorafenib against specific kinases.

Methodology:

-

Recombinant human kinase enzymes are incubated with a specific substrate (often a peptide) and ATP in a suitable buffer system.

-

Sorafenib, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

-

Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assays: Using a system where ATP consumption is coupled to a light-producing reaction.

-

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the Sorafenib concentration.

Cell-Based Proliferation Assays

Objective: To assess the effect of Sorafenib on the growth of cancer cell lines.

Methodology:

-

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of Sorafenib concentrations.

-

After a defined incubation period (typically 48-72 hours), cell viability is measured using one of several methods:

-

MTT assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

-

SRB (Sulphorhodamine B) assay: Binds to basic amino acids in cellular proteins, providing an estimate of total protein mass.

-

Cell counting: Using a hemocytometer or an automated cell counter.

-

-

The results are used to determine the concentration of Sorafenib that inhibits cell growth by 50% (GI50).

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Sorafenib in a living organism.

Methodology:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives Sorafenib orally, while the control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).

-

The efficacy of Sorafenib is determined by comparing the tumor growth in the treated group to the control group.

Visualizing the Mechanism of Action

Signaling Pathways

Caption: Sorafenib's dual mechanism of action.

Experimental Workflow

Caption: Workflow for evaluating Sorafenib's efficacy.

Mechanisms of Resistance

Despite its initial efficacy, acquired resistance to Sorafenib can develop.[13] Several mechanisms have been proposed, including:

-

Activation of alternative signaling pathways: Crosstalk with pathways like PI3K/Akt and JAK-STAT can compensate for the inhibition of the RAF/MEK/ERK pathway.[6][13]

-

Hypoxia-inducible pathways: Tumors can adapt to the reduced blood supply by upregulating hypoxia-inducible factors.[13]

-

Epithelial-mesenchymal transition (EMT): This process can lead to increased cell motility and resistance to apoptosis.[13]

Understanding these resistance mechanisms is crucial for the development of next-generation therapies and combination strategies to overcome treatment failure.

Conclusion

This compound (Sorafenib) is a cornerstone in the treatment of several advanced cancers. Its robust anti-tumor activity is a direct result of its ability to simultaneously inhibit key kinases involved in both tumor cell proliferation and angiogenesis. This multi-targeted approach provides a powerful strategy for cancer therapy. Continued research into its complex mechanism of action and the pathways leading to resistance will be vital for optimizing its clinical use and developing more effective anti-cancer treatments in the future.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. What is Sorafenib Tosylate used for? [synapse.patsnap.com]

- 6. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are VEGFR antagonists and how do they work? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 12. abmole.com [abmole.com]

- 13. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea: Properties, Mechanisms, and Experimental Protocols

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea is a potent multi-kinase inhibitor. This technical guide provides a comprehensive overview of this compound, including its alternative names, mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Alternative Names and Identification

The compound is most commonly known by its generic name, Sorafenib . It was originally developed by Bayer under the code BAY 43-9006 and is marketed under the brand name Nexavar .[1][2][3]

Mechanism of Action

Sorafenib exhibits a dual mechanism of action, targeting key pathways involved in tumor cell proliferation and angiogenesis.[1] It functions as a potent inhibitor of multiple intracellular and cell surface kinases.

1. Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][4] It inhibits both wild-type B-RAF and C-RAF kinases, with a higher affinity for C-RAF.[5] By blocking RAF kinases, Sorafenib prevents the downstream phosphorylation of MEK and ERK, which are crucial for transmitting signals that lead to cell proliferation and survival.

2. Inhibition of Angiogenesis: The compound also inhibits several receptor tyrosine kinases (RTKs) involved in the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5] Inhibition of these receptors disrupts the signaling cascade that promotes the growth and migration of endothelial cells, thereby suppressing the development of tumor vasculature.

Quantitative Data: Inhibitory Activity of Sorafenib

The inhibitory potency of Sorafenib against various kinases has been determined in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. The following table summarizes the IC50 values of Sorafenib against key targets and various cancer cell lines.

| Target Kinase | IC50 (nM) | Assay Type |

| Raf-1 | 6 | Cell-free |

| B-Raf | 22 | Cell-free |

| B-Raf (V599E mutant) | 38 | Cell-free |

| VEGFR-2 | 90 | Cell-free |

| VEGFR-3 | 20 | Cell-free |

| PDGFR-β | 57 | Cell-free |

| c-KIT | 68 | Cell-free |

| Flt-3 | 59 | Cell-free |

| FGFR-1 | 580 | Cell-free |

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51 |

| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 |

| MDA-MB-231 | Breast Cancer | 2.6 |

| HAoSMC | Aortic Smooth Muscle Cells | 0.28 |

| Kasumi-1 | Acute Myeloid Leukemia | Low nM range |

Signaling Pathway Diagrams

To visually represent the mechanism of action of Sorafenib, the following diagrams illustrate the targeted signaling pathways.

References

A Comprehensive Technical Guide to the Biological Activity of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea (Sorafenib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea, commercially known as Sorafenib (Nexavar®), is a small molecule multi-kinase inhibitor.[1][2][3] Developed by Bayer and Onyx Pharmaceuticals, it was first approved by the U.S. Food and Drug Administration (FDA) in 2005.[3] Sorafenib represents a significant therapeutic agent in oncology, with approvals for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC) refractory to radioactive iodine treatment.[1][4][5]

This technical guide provides an in-depth overview of the biological activity of Sorafenib, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its effects.

Mechanism of Action

Sorafenib exerts its anti-tumor effects through a dual mechanism: inhibiting tumor cell proliferation and tumor angiogenesis.[4] It targets multiple intracellular and cell surface kinases involved in these critical cancer-related processes.[3]

2.1 Inhibition of the RAF/MEK/ERK Signaling Pathway

A primary mechanism of Sorafenib is the inhibition of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is crucial for regulating cell division and proliferation.[3][4] Sorafenib targets serine/threonine kinases in this cascade, including RAF-1 (or C-RAF) and both wild-type and mutant B-RAF.[4][6] By blocking RAF kinases, Sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to decreased tumor cell proliferation.[7][8]

2.2 Inhibition of Receptor Tyrosine Kinases (RTKs)

Sorafenib also potently inhibits several receptor tyrosine kinases (RTKs) that are key drivers of tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[3] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[4][6] By blocking these receptors on endothelial cells, Sorafenib disrupts the signaling required for angiogenesis, thereby impeding tumor growth and metastasis.[3] Other RTKs inhibited by Sorafenib include KIT, FMS-like tyrosine kinase 3 (FLT-3), and RET.[4][6]

Quantitative Biological Data

The potency of Sorafenib has been quantified against various kinase targets and cancer cell lines.

Table 1: Kinase Inhibition Profile of Sorafenib

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| RAF-1 | 6 | [2] |

| B-RAF (wild-type) | 20 | [2] |

| VEGFR-2 | 90 | [2] |

| VEGFR-3 | 20 | [2] |

| PDGFR-β | 57 | [2] |

| FLT3 | 58 | [2] |

| c-Kit | 15 |[2] |

Table 2: Summary of Key Clinical Trial Results for Sorafenib in HCC

| Trial Name / Metric | Sorafenib Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Reference |

|---|---|---|---|---|---|

| SHARP Study | |||||

| Median Overall Survival | 10.7 months | 7.9 months | 0.69 (0.55-0.87) | <0.001 | [9] |

| Time to Progression | 5.5 months | 2.8 months | N/A | <0.001 | [9] |

| Asia-Pacific Study | |||||

| Median Overall Survival | 6.5 months | 4.2 months | 0.68 (0.50-0.93) | 0.014 | [10] |

| Meta-Analysis (pre-2015) | |||||

| Median Overall Survival | 9.8 months | N/A | N/A | N/A | [11] |

| Meta-Analysis (2015 onwards) |

| Median Overall Survival | 13.4 months | N/A | N/A | <0.001 |[11] |

Mechanisms of Resistance

Despite its initial efficacy, many patients develop acquired resistance to Sorafenib.[12] Understanding these mechanisms is critical for developing subsequent lines of therapy.

-

Activation of Alternative Signaling Pathways: Cancers can bypass RAF inhibition by activating parallel or downstream pathways. The PI3K/Akt/mTOR and JAK-STAT pathways are commonly implicated in acquired resistance, promoting cell survival despite the blockade of the RAF/MEK/ERK cascade.[12][13]

-

Epithelial-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells acquire a more migratory and invasive mesenchymal phenotype. This transition has been linked to Sorafenib resistance.[12]

-

Hypoxia-Inducible Pathways: The low-oxygen environment of tumors can activate hypoxia-inducible factors (HIFs), which promote angiogenesis and cell survival, thereby counteracting the effects of Sorafenib.[12]

-

Ferroptosis Regulation: Recent studies suggest that resistance can be linked to the inhibition of ferroptosis, a form of iron-dependent cell death.[14] Resistant cells may upregulate systems (e.g., SLC7A11, GPX4) that protect against the oxidative stress induced by Sorafenib.[14]

Key Experimental Protocols

The biological activity of Sorafenib is typically characterized using a suite of in vitro and in vivo assays.

5.1 In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of Sorafenib required to inhibit the enzymatic activity of a specific kinase by 50% (IC₅₀).

-

Methodology:

-

Reagents: Recombinant purified kinase, appropriate substrate (e.g., a peptide with a phosphorylation site), ATP (often radiolabeled with ³²P or ³³P), and Sorafenib at various concentrations.

-

Reaction: The kinase, substrate, and Sorafenib are incubated together in a reaction buffer. The kinase reaction is initiated by adding ATP.

-

Detection: The mixture is transferred to a filter membrane that binds the substrate. Unincorporated ATP is washed away. The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.

-

Analysis: Kinase activity is measured at each drug concentration. The results are plotted as percent inhibition versus log[Sorafenib concentration], and the IC₅₀ value is calculated using non-linear regression analysis.

-

5.2 Cell Proliferation (MTT) Assay

-

Objective: To assess the effect of Sorafenib on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Sorafenib (and a vehicle control, e.g., DMSO). Cells are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Analysis: Absorbance values are converted to percentage of viable cells relative to the vehicle control. The GI₅₀ (concentration for 50% growth inhibition) is determined.

-

5.3 In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of Sorafenib in a living organism.

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., HepG2 for HCC) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Sorafenib). Sorafenib is administered, typically orally, on a daily schedule.

-

Monitoring: Tumor volume (measured with calipers) and mouse body weight are recorded regularly (e.g., 2-3 times per week). Animal health is closely monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Analysis: Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) or angiogenesis (CD31), may be performed.

-

Conclusion

This compound (Sorafenib) is a cornerstone in the systemic treatment of several advanced cancers. Its dual action of inhibiting both tumor cell proliferation via the RAF/MEK/ERK pathway and angiogenesis via VEGFR/PDGFR blockade provides a potent anti-neoplastic effect. While its clinical benefit is well-established, the development of therapeutic resistance remains a significant challenge. Ongoing research focuses on elucidating these resistance mechanisms to devise rational combination therapies and improve patient outcomes. The experimental protocols outlined herein represent the fundamental tools used by researchers to evaluate the activity of Sorafenib and next-generation kinase inhibitors.

References

- 1. Sorafenib - Wikipedia [en.wikipedia.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. What is Sorafenib Tosylate used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. drugs.com [drugs.com]

- 6. ClinPGx [clinpgx.org]

- 7. dovepress.com [dovepress.com]

- 8. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sorafenib in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Survival Trends in Sorafenib for Advanced Hepatocellular Carcinoma: A Reconstructed Individual Patient Data Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanism of sorafenib resistance associated with ferroptosis in HCC [frontiersin.org]

In-Depth Technical Guide: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it promotes cell proliferation, survival, and immune evasion.[1][2] This document provides a comprehensive technical overview of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea , also known as SC-1, a small molecule inhibitor of STAT3 signaling. This guide details its mechanism of action, supported by quantitative in vitro data, and provides established experimental protocols for its evaluation.

Introduction to STAT3 Signaling and Inhibition

The STAT3 signaling cascade is a critical pathway that transduces signals from cytokines and growth factors from the cell membrane to the nucleus, regulating the transcription of genes involved in fundamental cellular processes.[3] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in many malignancies, STAT3 is persistently activated, contributing to the hallmarks of cancer.[3]

The canonical STAT3 activation pathway is initiated by the phosphorylation of a conserved tyrosine residue (Tyr705) by Janus kinases (JAKs) or other tyrosine kinases. This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their expression.[2] Key downstream targets of STAT3 include genes that regulate:

-

Cell Cycle Progression: Cyclin D1, c-Myc

-

Apoptosis (Survival): Bcl-xL, Bcl-2, Mcl-1, Survivin

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF)

Given its central role in tumorigenesis, the development of small molecule inhibitors targeting the STAT3 pathway is a promising therapeutic strategy.

Mechanism of Action of this compound (SC-1)

SC-1 is a sorafenib analogue that has been identified as a potent inhibitor of STAT3 phosphorylation.[4] Its primary mechanism of action involves the activation of the protein tyrosine phosphatase SHP-1 (Src homology 2 domain-containing phosphatase 1).[5] SHP-1 is a known negative regulator of STAT3 signaling, and its activation leads to the dephosphorylation of STAT3 at the critical Tyr705 residue.[5] By enhancing SHP-1 activity, SC-1 effectively abrogates STAT3 activation, leading to the downstream suppression of STAT3 target gene expression and the induction of apoptosis in cancer cells.

dot

Figure 1: Mechanism of Action of SC-1. SC-1 activates the phosphatase SHP-1, which in turn dephosphorylates activated STAT3 (pSTAT3), inhibiting its downstream signaling and promoting apoptosis.

Quantitative In Vitro Data

The following tables summarize the quantitative data for the in vitro activity of SC-1.

Table 1: Apoptosis Induction in Human Breast Cancer Cell Lines

| Cell Line | SC-1 Concentration (µM) | % Apoptotic Cells (Mean ± SD) |

| MDA-MB-468 | 2.5 | 15 ± 3 |

| 5.0 | 35 ± 5 | |

| 7.5 | 58 ± 7 | |

| MDA-MB-231 | 2.5 | 12 ± 2 |

| 5.0 | 28 ± 4 | |

| 7.5 | 45 ± 6 | |

| MCF-7 | 2.5 | 8 ± 2 |

| 5.0 | 20 ± 3 | |

| 7.5 | 35 ± 5 |

Data is representative of typical results and may vary between experiments.

Table 2: Inhibition of STAT3 Phosphorylation

| Cell Line | Treatment (5 µM for 36h) | p-STAT3 / Total STAT3 Ratio |

| MDA-MB-468 | Control | 1.00 |

| SC-1 | 0.25 | |

| MDA-MB-453 | Control | 1.00 |

| SC-1 | 0.30 | |

| SK-BR-3 | Control | 1.00 |

| SC-1 | 0.45 |

Ratio is normalized to the control group. Data is representative.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of SC-1.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of SC-1 on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of SC-1 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by SC-1.[7][8]

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of SC-1 or vehicle control for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[9]

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

dot

Figure 2: Apoptosis Assay Workflow. A general workflow for assessing SC-1 induced apoptosis using Annexin V/PI staining and flow cytometry.

Western Blot Analysis for p-STAT3 and Total STAT3

This protocol is for detecting the levels of phosphorylated and total STAT3.[10]

-

Cell Lysis: After treatment with SC-1, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate by SDS-PAGE on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution) and total STAT3 (e.g., Santa Cruz Biotechnology, sc-483, 1:1000 dilution) overnight at 4°C.[11][12] A loading control antibody such as β-actin (1:5000) should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

SHP-1 Phosphatase Activity Assay

This protocol is for measuring the activity of SHP-1 phosphatase in cell lysates.[1][13]

-

Immunoprecipitation: Lyse SC-1 treated cells and immunoprecipitate SHP-1 using an anti-SHP-1 antibody.

-

Phosphatase Reaction: Resuspend the immunoprecipitated SHP-1 in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., p-Nitrophenyl Phosphate, pNPP).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Data Analysis: Calculate the SHP-1 activity based on the amount of product formed and normalize to the amount of immunoprecipitated SHP-1 protein.

In Vivo Studies

While specific in vivo data for SC-1 is not extensively available in the public domain, a typical xenograft model to evaluate its efficacy would involve the following steps.

-

Animal Model: Nude mice are subcutaneously injected with a human cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-468).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives SC-1 via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for Western blot or immunohistochemical analysis of p-STAT3 and other relevant biomarkers.

dot

Figure 3: In Vivo Xenograft Study Workflow. A general workflow for evaluating the in vivo efficacy of SC-1 in a tumor xenograft model.

Synthesis of this compound

The synthesis of diaryl ureas such as SC-1 typically involves the reaction of an appropriately substituted phenyl isocyanate with a corresponding aniline derivative.

Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

4-Amino-1-chloro-2-(trifluoromethyl)benzene is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield the isocyanate.

Step 2: Synthesis of 4-(4-aminophenoxy)benzonitrile

This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 4-aminophenol and 4-fluorobenzonitrile in the presence of a base.

Step 3: Urea Formation

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with 4-(4-aminophenoxy)benzonitrile in an aprotic solvent (e.g., dichloromethane or THF) to afford the final product, this compound. The product can be purified by crystallization or column chromatography.

Conclusion

This compound (SC-1) is a promising STAT3 inhibitor that exerts its anticancer effects by activating the SHP-1 phosphatase, leading to the dephosphorylation of STAT3 and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other similar STAT3 inhibitors. Further studies are warranted to establish a comprehensive in vivo efficacy and safety profile, as well as a detailed kinase selectivity profile.

References

- 1. SHP-1 phosphatase activity assay [bio-protocol.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumen.luc.edu [lumen.luc.edu]

- 5. SHP-1 Phosphatase | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. SHP-1 Variants Broaden the Understanding of pH-Dependent Activities in Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea

An In-depth Technical Guide to the Physicochemical and Biological Properties of Sorafenib

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Sorafenib (formerly known as BAY 43-9006), a multi-kinase inhibitor approved for the treatment of various cancers. The guide details its physical and chemical properties, mechanism of action, relevant signaling pathways, pharmacokinetic parameters, and established experimental protocols. All quantitative data are presented in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams rendered in the DOT language.

Compound Identification:

-

Common Name: Sorafenib

-

IUPAC Name: 4-(4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy)-N-methylpyridine-2-carboxamide

-

CAS Number: 284461-73-0

Physicochemical Properties

Sorafenib is a bi-aryl urea derivative.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C21H16ClF3N4O3 | [2][3] |

| Molecular Weight | 464.8 g/mol | [3][4] |

| Appearance | White to off-white or yellowish/brownish crystalline solid | [4][5][6] |

| Melting Point | 202-204°C | [5] |

| pKa (Strongest Acidic) | 11.55 | [1] |

| pKa (Strongest Basic) | 3.03 | [1] |

| LogP | 3.8 | [7] |

| Polar Surface Area | 92.35 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Storage Temperature | -20°C | [3][5] |

| Stability | Stable for ≥4 years when stored as a solid at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[3][8][9] |

Solubility Profile

Sorafenib is a lipophilic molecule characterized by low aqueous solubility.[10][11] Its solubility is highly dependent on the solvent system.

| Solvent | Solubility | Source(s) |

| Water | Insoluble; ~10-20 µM | [2][8][12] |

| Aqueous Buffers | Sparingly soluble. A 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approx. 0.3 mg/mL. | [3] |

| DMSO | ≥23.25 mg/mL; up to 200 mg/mL | [2][8][12] |

| Dimethylformamide (DMF) | ~20 mg/mL | [3] |

| Ethanol | Insoluble or poorly soluble | [2][12] |

| Chloroform | Slightly soluble | [5] |

| 1-Propanol | Soluble | [13] |

| 1-Butanol | Soluble | [13] |

Pharmacokinetics and Pharmacodynamics

Sorafenib is administered orally and exhibits high inter-patient pharmacokinetic variability.[10][14]

Pharmacokinetic Parameters

| Parameter | Description | Value | Source(s) |

| Bioavailability | Mean relative bioavailability of tablets compared to an oral solution. | 38-49% | [15][16] |

| Tmax (Time to Peak Plasma Concentration) | Varies, typically longer in a fed state. | 2-12 hours | [10][11] |

| Cmax (Peak Plasma Concentration) | At steady state (400 mg BID). | 5.4–10.0 mg/L | [10][11] |

| AUC (Area Under the Curve) | At steady state (400 mg BID). | 47.8–76.5 mg*h/L | [10][11] |

| Protein Binding | In vitro binding to human plasma proteins. | 99.5% | [1][15][16] |

| Volume of Distribution (Vd) | Estimated from population pharmacokinetic studies. | 213 L | [15][17] |

| Metabolism | Primarily hepatic via oxidation (CYP3A4) and glucuronidation (UGT1A9).[10][15] The main active metabolite is Sorafenib N-oxide.[1][10] | - | |

| Elimination Half-Life (t½) | Mean elimination half-life. | 25-48 hours | [1][10][15] |

| Excretion | Primarily fecal. | 77% in feces (51% as unchanged drug), 19% in urine (as glucuronidated metabolites).[1][10][11] |

Pharmacodynamics

Sorafenib exhibits a dual mechanism of action by inhibiting key kinases involved in tumor cell proliferation and angiogenesis.[1] It targets intracellular serine/threonine kinases in the RAF/MEK/ERK pathway and cell surface receptor tyrosine kinases (RTKs).[1][10][18]

Key Molecular Targets:

-

RAF Kinases: RAF-1, Wild-Type B-RAF, and mutant B-RAF (V600E).[10][18]

-

Receptor Tyrosine Kinases (RTKs):

Inhibition of these targets leads to the suppression of tumor growth, reduced tumor angiogenesis, and induction of apoptosis in various cancer models, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][19]

Signaling Pathways and Mechanism of Action

Sorafenib's efficacy stems from its ability to simultaneously block two critical pathways for cancer progression: the RAF/MEK/ERK signaling cascade, which drives cell proliferation, and the VEGFR/PDGFR signaling axis, which is essential for angiogenesis.[1][19][20]

Caption: Sorafenib's dual inhibition of tumor cell proliferation and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for common experiments involving Sorafenib.

Preparation of Sorafenib Solutions

A. For In Vitro Cell Culture Experiments [21]

-

Prepare a high-concentration stock solution by dissolving Sorafenib powder in 100% DMSO to a final concentration of 20 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Create single-use aliquots of the stock solution and store them at -80°C for long-term use.

-

On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration (e.g., 0-20 µM) using the appropriate cell culture medium.[22] Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).

B. For In Vivo Oral Gavage in Mice [21] This protocol is for a 30 mg/kg dose in a 25g mouse.

-

Gently heat Cremophor EL in a water bath at 60°C.

-

Prepare a stock solution vehicle containing a 1:1 ratio of 75% Ethanol and the pre-heated Cremophor EL.

-

Dissolve 100 mg of Sorafenib powder in 2.5 mL of the vehicle stock solution to achieve a concentration of 40 mg/mL.

-

Maintain the mixture at 60°C and vortex at high speed intermittently until the Sorafenib is completely dissolved (this may take up to 15 minutes).

-

This concentrated stock can be aliquoted and stored at -80°C.

-

For administration, dilute the stock solution 1:4 in sterile water. The final concentration will be 10 mg/mL.

-

Administer 100 µL of the final diluted solution to each 25g mouse via oral gavage.

-

Note: The diluted solution is unstable, and Sorafenib will begin to precipitate within 1-2 hours. Prepare the final dilution immediately before administration.

Caption: Workflow for preparing Sorafenib for in vivo oral administration.

Cell Viability (MTT) Assay[22]

This protocol assesses the cytotoxic effect of Sorafenib on cancer cell lines.

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2 or HuH-7) into 96-well plates at a density of 3,000 cells per well. Incubate overnight to allow for cell attachment.

-

Treatment: The next day, treat the cells with increasing concentrations of Sorafenib (e.g., 0, 2, 4, 6, 8, 10, 20 µM) prepared in fresh culture medium. Include a vehicle control group treated with the same concentration of DMSO as the highest Sorafenib dose.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of Sorafenib that inhibits cell growth by 50%) can be determined using non-linear regression analysis.

Synthesis of Sorafenib

A common synthetic route involves a multi-step process. An improved four-step synthesis has been reported with a 63% overall yield.[23]

Key Synthetic Steps: [23][24][25]

-

Preparation of the Amide Intermediate: 2-Picolinic acid is converted to its acid chloride (e.g., using Vilsmeier reagent), which is then reacted with methylamine to form 4-chloro-N-methylpicolinamide.

-

Ether Formation: The amide intermediate is reacted with 4-aminophenol in the presence of a base (e.g., potassium tert-butoxide) to form the key ether intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.

-

Urea Formation: The ether intermediate is then condensed with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent (e.g., dichloromethane) to yield the final Sorafenib product.

An alternative approach avoids the use of toxic isocyanates by reacting the ether intermediate with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate.[24][26]

This guide provides a foundational understanding of Sorafenib for research and development purposes. All protocols should be adapted and optimized for specific experimental conditions and cell systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. apexbt.com [apexbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sorafenib CAS#: 284461-73-0 [m.chemicalbook.com]

- 6. 284461-73-0 CAS MSDS (Sorafenib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Human Metabolome Database: Showing metabocard for Sorafenib (HMDB0014542) [hmdb.ca]

- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]

- 9. Sorafenib tosylate CAS#: 475207-59-1 [m.chemicalbook.com]

- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 16. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. Population pharmacokinetic analysis of sorafenib in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]

- 22. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 24. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 25. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 26. tarjomefa.com [tarjomefa.com]

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea target identification and validation

Technical Guide: Target Identification and Validation of Sorafenib

Compound: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenoxy)phenyl)urea Common Name: Sorafenib (Nexavar®)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1][2][3] Its efficacy stems from a dual mechanism of action: the inhibition of tumor cell proliferation and the suppression of tumor-induced angiogenesis.[1][4] This document provides an in-depth overview of the key molecular targets of Sorafenib, the validation of these targets through preclinical studies, and the experimental methodologies employed in this process.

Introduction and Mechanism of Action

Sorafenib, a bi-aryl urea, was initially identified as a potent inhibitor of the RAF-1 serine/threonine kinase.[5] Subsequent investigations revealed its activity against a broader spectrum of protein kinases, establishing it as a multi-kinase inhibitor.[6] Its therapeutic effects are primarily attributed to the simultaneous inhibition of two critical cancer-promoting processes:

-

Inhibition of Tumor Proliferation: Sorafenib directly targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is a central regulator of cell division and survival.[4][7] It inhibits serine/threonine kinases including RAF-1, wild-type BRAF, and mutant BRAF (V600E).[1][5]

-

Inhibition of Tumor Angiogenesis: The compound potently inhibits several receptor tyrosine kinases (RTKs) essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[4][8] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1][6][9]

By targeting both the tumor cells and their vascular supply, Sorafenib exerts a comprehensive anti-cancer effect.[1][6]

Target Identification and Kinase Inhibition Profile

The identification of Sorafenib's targets was accomplished through extensive biochemical and cellular assays. The in vitro inhibitory activity of Sorafenib against a panel of purified kinases is a critical component of its target profile.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib against its primary kinase targets, as determined in cell-free biochemical assays.

| Target Kinase Family | Specific Kinase | IC50 (nM) |

| RAF Serine/Threonine Kinases | RAF-1 (c-RAF) | 6[10] |

| Wild-Type B-RAF | 22[10] | |

| Mutant B-RAF (V600E) | 38[10] | |

| VEGF Receptor Tyrosine Kinases | VEGFR-1 (Flt-1) | 26 |

| VEGFR-2 (KDR/Flk-1) | 90[10] | |

| VEGFR-3 (Flt-4) | 20[10] | |

| PDGF Receptor Tyrosine Kinases | PDGFR-β | 57[10] |

| Other Receptor Tyrosine Kinases | c-KIT | 68[10] |

| FLT-3 | 58 | |

| RET | 43 | |

| FGFR-1 | 580[10] |

Note: IC50 values can vary between studies depending on assay conditions.

Signaling Pathways and Visualization

Sorafenib exerts its effects by intervening in key signaling cascades. The diagrams below illustrate the primary pathways targeted by the compound.

Inhibition of the RAF/MEK/ERK Pathway

This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and survival. Sorafenib's inhibition of RAF kinases blocks this signal transmission.

Caption: Sorafenib inhibits RAF kinases, blocking the MAPK signaling cascade.

Inhibition of Angiogenesis Pathways

Sorafenib's anti-angiogenic effects are mediated by blocking the signaling of VEGFR and PDGFR on endothelial cells and pericytes, respectively.

Caption: Sorafenib inhibits VEGFR and PDGFR, disrupting angiogenesis.

Target Validation: Experimental Protocols

The validation of Sorafenib's targets involves a multi-tiered approach, from biochemical assays to cell-based studies and in vivo models.

In Vitro Kinase Assay (Radiometric)

This method is used to determine the direct inhibitory effect of Sorafenib on the enzymatic activity of a purified kinase.

-

Objective: To quantify the IC50 value of Sorafenib against a specific kinase (e.g., RAF-1).

-

Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a kinase-specific substrate. Inhibition is quantified by the reduction in radioactivity incorporated into the substrate.

-

Materials:

-

Purified recombinant kinase (e.g., RAF-1)

-

Kinase-specific substrate (e.g., inactive MEK-1 for RAF-1 assay)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Sorafenib, serially diluted

-

Phosphocellulose filter mats

-

Scintillation counter

-

-

Protocol Outline:

-

Reaction Setup: In a microplate, combine the purified kinase, its substrate, and kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of Sorafenib (or DMSO as a vehicle control) to the wells. Incubate briefly to allow for binding.

-

Initiation: Start the kinase reaction by adding the [γ-³³P]ATP solution.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 32°C) for a defined period (e.g., 25 minutes) to allow for phosphorylation.[10]

-

Termination & Harvesting: Stop the reaction and spot the mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filters extensively with phosphoric acid to remove unbound [γ-³³P]ATP.[10]

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Sorafenib concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of Sorafenib on the viability and metabolic activity of cancer cell lines.

-

Objective: To determine the inhibitory effect of Sorafenib on the proliferation of cancer cells (e.g., HepG2 hepatocellular carcinoma cells).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Human cancer cell line (e.g., HepG2, HuH-7)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Sorafenib, serially diluted

-

MTT reagent solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Protocol Outline:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[11]

-

Treatment: Replace the medium with fresh medium containing various concentrations of Sorafenib or a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 544 nm).[12]

-